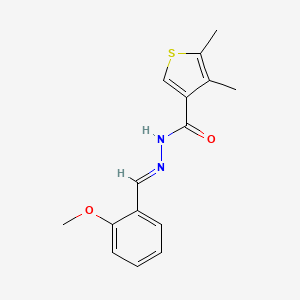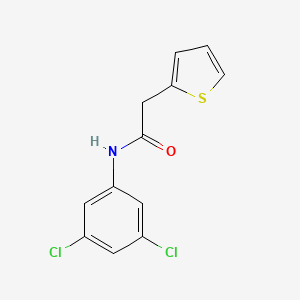![molecular formula C22H21NOS B5746747 N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-phenylacetamide](/img/structure/B5746747.png)
N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-phenylacetamide, also known as MPTA, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. The compound is known for its potential therapeutic effects in the treatment of various diseases such as cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-phenylacetamide is not fully understood. However, studies have suggested that the compound exerts its therapeutic effects by modulating various signaling pathways. N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-phenylacetamide has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation. The compound has also been found to inhibit the NF-κB pathway, which is involved in inflammation. In addition, N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-phenylacetamide has been shown to activate the Nrf2 pathway, which is involved in oxidative stress response.
Biochemical and Physiological Effects:
N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-phenylacetamide has been found to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-phenylacetamide has also been found to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α. In addition, N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-phenylacetamide has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-phenylacetamide has several advantages for lab experiments. The compound is stable and can be easily synthesized with high purity. N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-phenylacetamide has also been shown to have low toxicity in vitro and in vivo. However, the compound has limited solubility in water, which may limit its use in certain experiments. In addition, N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-phenylacetamide has not been extensively studied in clinical trials, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-phenylacetamide. Further studies are needed to fully understand the mechanism of action of the compound. In addition, more studies are needed to determine the potential therapeutic applications of N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-phenylacetamide in various diseases. The development of more potent analogs of N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-phenylacetamide may also be an area of future research. Finally, the use of N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-phenylacetamide in combination with other drugs may also be an area of future research.
Synthesemethoden
The synthesis of N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-phenylacetamide involves the reaction of 2-methyl-4-[(phenylthio)methyl]aniline with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction yields N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-phenylacetamide as a white solid with a purity of over 95%. The synthesis method has been optimized to ensure maximum yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-phenylacetamide has been extensively studied for its potential therapeutic effects in various diseases. The compound has been shown to possess anti-tumor, anti-inflammatory, and neuroprotective properties. N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-phenylacetamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. The compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-phenylacetamide has been found to protect neurons from oxidative stress and reduce neuroinflammation.
Eigenschaften
IUPAC Name |
N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NOS/c1-17-14-19(16-25-20-10-6-3-7-11-20)12-13-21(17)23-22(24)15-18-8-4-2-5-9-18/h2-14H,15-16H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYBCCGBHIBIEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CSC2=CC=CC=C2)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5746673.png)
![4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5746678.png)

![N-ethyl-2,4-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5746694.png)


![2-[(3-ethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5746706.png)
![3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5746712.png)
![methyl 4-({[(4-ethylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5746719.png)
![5,10,10-trimethyl-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5746723.png)
![2-[(3-methoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5746730.png)
![4-[(5-bromo-2-methoxybenzyl)amino]phenol](/img/structure/B5746735.png)
![methyl 3-[(2,5-dichlorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5746755.png)
![2-[(4-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5746756.png)